2-[(2-Fluorophenyl)carbamoyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Fluorophenyl)carbamoyl]phenyl acetate is an organic compound that features a fluorinated phenyl group attached to a carbamoyl group, which is further connected to a phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluorophenyl)carbamoyl]phenyl acetate typically involves the reaction of 2-fluoroaniline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with phenyl acetate to yield the final product. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluorophenyl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, where nucleophiles like hydroxide or amine groups replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of phenolic or amine derivatives.
Scientific Research Applications
2-[(2-Fluorophenyl)carbamoyl]phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorophenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating the biochemical pathways. The fluorinated phenyl group enhances the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Fluorophenyl)carbamoyl]phenylboronic acid
- Phenylboronic acid
- Benzeneboronic acid
Uniqueness
2-[(2-Fluorophenyl)carbamoyl]phenyl acetate is unique due to its specific structural features, such as the presence of both a fluorinated phenyl group and a carbamoyl group
Properties
Molecular Formula |
C15H12FNO3 |
---|---|
Molecular Weight |
273.26 g/mol |
IUPAC Name |
[2-[(2-fluorophenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C15H12FNO3/c1-10(18)20-14-9-5-2-6-11(14)15(19)17-13-8-4-3-7-12(13)16/h2-9H,1H3,(H,17,19) |
InChI Key |
XSKUUUSBBVVYJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.